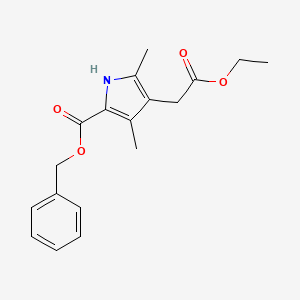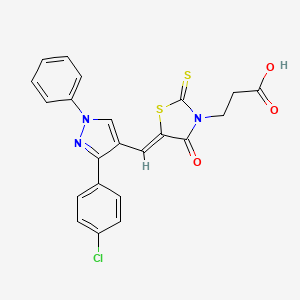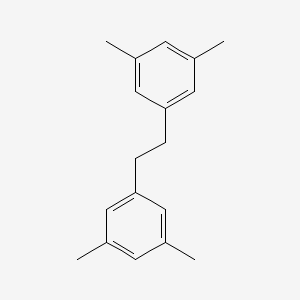
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its pyrrole ring substituted with ethyl, benzyloxycarbonyl, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrole ring can participate in aromatic substitution reactions, and the ester group can undergo hydrolysis to release the corresponding acid.
Comparación Con Compuestos Similares
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate can be compared with other pyrrole derivatives such as:
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylate: Similar structure but different functional groups.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetic acid: Lacks the ethyl ester group.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxamide: Contains an amide group instead of an ester.
Propiedades
Número CAS |
52091-12-0 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
benzyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16(20)10-15-12(2)17(19-13(15)3)18(21)23-11-14-8-6-5-7-9-14/h5-9,19H,4,10-11H2,1-3H3 |
Clave InChI |
MMGKDFIJODCFNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

